molecular formula C11H8O3 B1348510 2,7-Dihydroxy-1-naphthaldehyde CAS No. 20258-95-1

2,7-Dihydroxy-1-naphthaldehyde

Cat. No. B1348510
CAS RN: 20258-95-1
M. Wt: 188.18 g/mol
InChI Key: YLBPRJJZUISDEF-UHFFFAOYSA-N
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Scientific Research Applications

Supramolecular Chemistry and Molecular Recognition

2-Hydroxy-1-naphthaldehyde has been highlighted as a versatile building block for the synthesis of various fluorescent chemosensors. It is particularly valued for its functionalized fluorescent backbone, capable of interacting with different cations and anions through several mechanistic pathways, including CHEF, PET, and ICT, among others. This molecule's unique structure, featuring a hydrogen bond donor site at the OH moiety and a hydrogen bond acceptor site at the aldehyde group, makes it an excellent candidate for developing sensors that can detect a wide range of substances, from toxic species to reactive substrates and nerve agents (Das & Goswami, 2017).

Catalysis and Synthesis

The chemical versatility of 2-hydroxy-1-naphthaldehyde derivatives has been exploited in asymmetric catalysis, where it serves as a precursor for the synthesis of optically pure compounds and facilitates reactions leading to high enantioselectivity. This showcases its role in the creation of complex molecules and potentially active pharmaceutical ingredients (Quan-Zhong Liu et al., 2003).

Metal Complexes and Nanoparticle Synthesis

Research indicates that 2-hydroxy-1-naphthaldehyde-based ligands are integral in forming complexes with metals, which are extensively studied for their applications in catalysis, material synthesis, and biological systems. These complexes are useful in synthesizing metal oxide nanoparticles like ZnO and CdO, which have broad applications in electronics, solar cells, and catalysis (T. Xaba et al., 2016).

Sensor Development for Environmental and Biological Applications

The molecule's ability to form Schiff base derivatives makes it a key component in developing fluorescent chemosensors for detecting environmentally and biologically relevant ions, such as Al3+. These sensors offer selectivity and sensitivity crucial for monitoring metal ion levels in various contexts, highlighting the compound's significance in environmental monitoring and health (C. David et al., 2021).

Antiprotozoal Activities

Naphthalene derivatives, closely related to 2,7-dihydroxy-1-naphthaldehyde, have shown promising antiprotozoal and cytotoxic activities. This suggests potential medicinal applications, specifically in treating diseases caused by protozoan parasites (S. Ganapaty et al., 2006).

Safety And Hazards

2,7-DHNA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system6.


Future Directions

Future research should focus on developing more efficient and environmentally sustainable synthetic routes for the production of 2,7-DHNA. Other areas of research should seek to explore the potential of the compound for use in other fields, such as nanotechnology and optoelectronics1.


properties

IUPAC Name

2,7-dihydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-6-10-9-5-8(13)3-1-7(9)2-4-11(10)14/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPRJJZUISDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dihydroxy-1-naphthaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
GT Morgan, DC Vining - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… The aldehyde described as 2 : 7-dihydroxy-1-naphthaldehyde by Gattermann (loc. cit.) was stated to melt and decompose at 210-215O, and to crystallise with a molecule of water, which …
Number of citations: 7 pubs.rsc.org
IV Ozhogin, PV Zolotukhin, VV Tkachev… - Russian Chemical …, 2021 - Springer
New indoline spiropyran was synthesized by the cyclocondensation of 5-chlorine-substituted Fischer base with 2,7-dihydroxy-1-naphthaldehyde. This spiropyran was used to prepare a …
Number of citations: 11 link.springer.com
T Mizutani, T Murakami, T Kurahashi… - The Journal of Organic …, 1996 - ACS Publications
[trans-5,15-Bis(2,7-dihydroxy-1-naphthyl)-2,3,7,8,12,13,17,18-octaethylporphyrinato]zinc(II) (1), a trifunctionalized porphyrin host, was prepared as a receptor for amino acid derivatives, …
Number of citations: 52 pubs.acs.org
NP Buu-Hoï, D Lavit - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… The same product was obtained by methylation of 2 : 7-dihydroxy- 1-naphthaldehyde (Morgan and Vining, Zoc. cit.) with methyl iodide and potassium hydroxide in ethanol. The …
Number of citations: 23 pubs.rsc.org
F Bell, JA Gibson, RD Wilson - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Dibromo-2 : 7-dihydroxy-1-naphthaldehyde was obtained by the addition of bromine (1 cc) in acetic acid (5 cc) to 2 : 7-dihydroxy-1-naphthaldehyde …
Number of citations: 13 pubs.rsc.org
SS Ali, A Gangopadhyay, K Maiti, S Mondal… - Organic & …, 2017 - pubs.rsc.org
A new cyanine dye (CYD) based on hybrid hydroxynaphthalene–hemicyanine has been synthesized and characterized. The chromogenic and ratiometric fluorogenic probe (CYD) …
Number of citations: 32 pubs.rsc.org
M Giardinetti, J Marrot, C Greck, X Moreau… - The Journal of …, 2018 - ACS Publications
A series of enantioenriched phenalene-derived compounds were accessed by a Friedel–Crafts/cyclization strategy. Starting from α,β-unsaturated aldehydes and 2-naphthol derivatives, …
Number of citations: 10 pubs.acs.org
CJ Lu, J Hu, Z Wang, S Xie, T Pan, L Huang, X Li - MedChemComm, 2018 - pubs.rsc.org
A novel series of boron-containing compounds were designed, synthesized and evaluated as multi-target-directed ligands against Alzheimer's disease. The biological activity results …
Number of citations: 33 pubs.rsc.org
M Gori, A Thakur, A Sharma, SJS Flora - Topics in Current Chemistry, 2021 - Springer
Organophosphorus (OP) compounds are typically a broad class of compounds that possess various uses such as insecticides, pesticides, etc. One of the most evil utilizations of these …
Number of citations: 12 link.springer.com
O Anamimoghadam - 2013 - theses.gla.ac.uk
Previous research in the Bucher group led to the generation of a novel phenalenyl derived radical, naphtho[2,1,8-mna]xanthenyl (NX). Through the photolysis of 9-phenyl-1H-phenalen-…
Number of citations: 3 theses.gla.ac.uk

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